Adamantane, 1-thiocyanatomethyl-

Description

BenchChem offers high-quality Adamantane, 1-thiocyanatomethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Adamantane, 1-thiocyanatomethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

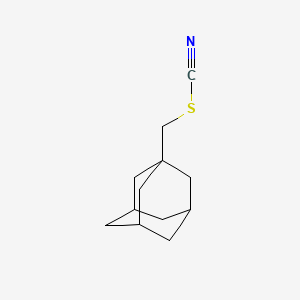

2D Structure

3D Structure

Properties

IUPAC Name |

1-adamantylmethyl thiocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NS/c13-8-14-7-12-4-9-1-10(5-12)3-11(2-9)6-12/h9-11H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLEDYBLPYRKRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CSC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Adamantane, 1-thiocyanatomethyl-: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for Adamantane, 1-thiocyanatomethyl-, a molecule of interest for various applications due to the unique physicochemical properties of the adamantane cage. This document provides detailed experimental protocols, quantitative data for key reaction steps, and a visual representation of the synthetic route to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The most direct and plausible synthetic route to Adamantane, 1-thiocyanatomethyl- involves a two-step process commencing from the commercially available Adamantane-1-methanol. The synthesis pathway is as follows:

-

Halogenation of Adamantane-1-methanol: The primary alcohol is first converted to a more reactive alkyl halide, specifically 1-(bromomethyl)adamantane. This is a crucial step to facilitate the subsequent nucleophilic substitution.

-

Nucleophilic Substitution with Thiocyanate: The resulting 1-(bromomethyl)adamantane is then reacted with a thiocyanate salt, such as potassium thiocyanate, to yield the target molecule, Adamantane, 1-thiocyanatomethyl-.

This strategy is advantageous due to the availability of the starting material and the generally high yields reported for analogous reactions.

Experimental Protocols

Step 1: Synthesis of 1-(Bromomethyl)adamantane

This protocol is adapted from a published procedure for the synthesis of 1-(bromomethyl)adamantane from 1-adamantylmethanol[1].

Materials:

-

1-Adamantylmethanol

-

Zinc Bromide (ZnBr₂)

-

Azeotropic hydrobromic acid (48%)

-

Hexane

-

Diethyl ether

-

10% Sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

A mixture of 1-adamantylmethanol (23.3 g, 0.14 mol), zinc bromide (80.7 g, 0.36 mol), and azeotropic hydrobromic acid (412 cm³) is prepared in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux. The progress of the reaction should be monitored by Gas Chromatography (GC) until the starting alcohol is completely consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with a 1:1 (v/v) mixture of hexane and diethyl ether.

-

The combined organic layers are washed successively with a 10% sodium bicarbonate solution and brine.

-

The organic phase is then dried over anhydrous sodium sulfate.

-

The solvent is removed by rotary evaporation to yield the product, 1-(bromomethyl)adamantane, as pale yellow soft plates[1].

Step 2: Synthesis of Adamantane, 1-thiocyanatomethyl-

This protocol is based on the general principles of nucleophilic substitution of alkyl halides with thiocyanate salts. The reaction of adamantyl halides with potassium thiocyanate has been previously described[2].

Materials:

-

1-(Bromomethyl)adamantane

-

Potassium thiocyanate (KSCN)

-

Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, 1-(bromomethyl)adamantane is dissolved in anhydrous dimethylformamide.

-

Potassium thiocyanate is added to the solution (a slight molar excess, e.g., 1.1 to 1.5 equivalents, is recommended).

-

The reaction mixture is stirred at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Gentle heating (e.g., to 40-60 °C) may be applied to accelerate the reaction if necessary.

-

Once the reaction is complete, the mixture is poured into a separatory funnel containing deionized water and diethyl ether.

-

The aqueous layer is extracted multiple times with diethyl ether.

-

The combined organic extracts are washed with deionized water and then with brine to remove residual DMF and salts.

-

The organic layer is dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield the crude Adamantane, 1-thiocyanatomethyl-.

-

The crude product can be further purified by column chromatography on silica gel if required.

Data Presentation

The following table summarizes quantitative data for the key transformations in the synthesis of Adamantane, 1-thiocyanatomethyl- and related compounds.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| Halogenation | 1-Adamantylmethanol | ZnBr₂, HBr (aq) | - | Reflux | Not specified | 83% | [1] |

| Bromination | Adamantane | 1,3-dibromo-5,5-dimethylhydantoin | Trichloromethane | 65 °C | 30 h | 91% | [3] |

| Thiocyanation | Alkyl Halides | KSCN | Water (with PTC) | Mild | - | High | [4] |

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of Adamantane, 1-thiocyanatomethyl-.

Caption: Two-step synthesis of Adamantane, 1-thiocyanatomethyl-.

References

- 1. 1-(Bromomethyl)adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN110304986B - Preparation method of 1-bromoadamantane - Google Patents [patents.google.com]

- 4. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 1-(thiocyanatomethyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 1-(thiocyanatomethyl)adamantane, a molecule of interest in medicinal chemistry and materials science. The rigid, lipophilic adamantane cage provides a unique scaffold for the design of novel compounds with potential therapeutic applications. This document summarizes the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. Due to the lack of publicly available experimental NMR data for 1-(thiocyanatomethyl)adamantane, the following tables provide predicted chemical shifts and data for the closely related 1-isothiocyanatoadamantane for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1-(thiocyanatomethyl)adamantane | Predicted | |||

| ~2.9 - 3.1 | s | 2H | -CH₂-SCN | |

| ~1.5 - 2.1 | m | 15H | Adamantane protons | |

| 1-Isothiocyanatoadamantane [1] | 2.01-1.46 | m | 15H | Adamantane protons |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1-(thiocyanatomethyl)adamantane | Predicted | |

| ~110-115 | -SCN | |

| ~40-45 | -CH₂-SCN | |

| ~28-42 | Adamantane carbons | |

| 1-Isothiocyanatoadamantane [1] | 129.45 | -NCS |

| 58.54 | Quaternary C in Ad | |

| 43.83 | 3C, Ad | |

| 35.61 | 3C, Ad | |

| 29.29 | 3C, Ad |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key feature in the IR spectrum of 1-(thiocyanatomethyl)adamantane is the characteristic stretching vibration of the thiocyanate (-SCN) group.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2150 | Strong | C≡N stretch (thiocyanate) |

| ~2850-2950 | Strong | C-H stretch (adamantane) |

| ~1450 | Medium | C-H bend (adamantane) |

| ~720 | Medium | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 1-(thiocyanatomethyl)adamantane is expected to be dominated by the stable adamantyl cation.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 207 | Low | [M]⁺ (Molecular Ion)[2] |

| 135 | 100 | [C₁₀H₁₅]⁺ (Adamantyl cation)[2] |

Experimental Protocols

The following section outlines a plausible synthetic route for 1-(thiocyanatomethyl)adamantane and the general procedures for its spectroscopic analysis.

Synthesis of 1-(thiocyanatomethyl)adamantane

A common method for the synthesis of alkyl thiocyanates is the reaction of an alkyl halide with a thiocyanate salt.

Reaction Scheme:

1-Adamantylmethanol → 1-(Bromomethyl)adamantane + KSCN → 1-(thiocyanatomethyl)adamantane

Materials:

-

1-(Bromomethyl)adamantane

-

Potassium thiocyanate (KSCN)

-

Acetone or Dimethylformamide (DMF)

-

Stirring apparatus

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 1-(bromomethyl)adamantane (1 equivalent) in a suitable solvent such as acetone or DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add potassium thiocyanate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(thiocyanatomethyl)adamantane.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Electron ionization (EI) at 70 eV is a common method for generating fragments.

-

The mass-to-charge ratio (m/z) of the ions is recorded.

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and spectroscopic characterization of 1-(thiocyanatomethyl)adamantane.

Caption: Synthetic and analytical workflow for 1-(thiocyanatomethyl)adamantane.

Caption: Key properties and spectroscopic signatures of the target compound.

References

The Adamantane Thiocyanate Scaffold: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The adamantane cage, a rigid and lipophilic hydrocarbon, has long been a privileged scaffold in medicinal chemistry, valued for its ability to enhance the pharmacokinetic properties of therapeutic agents.[1][2] The incorporation of a thiocyanate or isothiocyanate functional group onto this unique framework has given rise to a class of compounds with significant potential, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of adamantane thiocyanate derivatives. It details their historical evolution, outlines key synthetic methodologies, and presents a wealth of quantitative data on their biological activity. A significant focus is placed on their mechanism of action as rescuers of mutant p53, a pivotal target in cancer therapy. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Discovery and History

The story of adamantane thiocyanate derivatives begins with the discovery of adamantane itself. First identified in petroleum in 1933, its unique diamondoid structure was not synthesized until 1941.[1] The exploration of adamantane's derivatization began in earnest following more practical synthetic routes developed in the late 1950s.

While early work in the 1960s by Stetter and Wulff described various 1-substituted adamantane derivatives, the specific synthesis of adamantane isothiocyanates for biological evaluation gained more traction later. For instance, a 1975 study by Kreutzberger and Schröder explored N-(1-Adamantyl)-urea derivatives with virustatic activity, hinting at the growing interest in adamantane-based pharmacophores.[3] Over the decades, the synthesis of adamantane isothiocyanates has evolved from classical methods, often requiring harsh reagents, to more facile and efficient modern techniques.[4]

Synthesis of Adamantane Thiocyanate Derivatives

The synthesis of adamantane thiocyanates can be broadly categorized into traditional and modern methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Traditional Synthetic Routes

Early methods for the synthesis of 1-adamantyl isothiocyanate involved the reaction of 1-aminoadamantane with reagents like carbon disulfide in the presence of a base, or the use of thiophosgene. Another classical approach involves the reaction of an adamantyl halide with a thiocyanate salt.[5]

Modern Facile Synthesis

More recent methodologies offer improved yields and milder reaction conditions. A notable example is the reaction of adamantyl amines with phenyl isothiocyanate, which proceeds via a functional group metathesis.[6] Another efficient method involves the reaction of adamantyl amines with carbon disulfide and di-tert-butyl dicarbonate.[7]

Summary of Synthetic Methods

| Method | Starting Material | Reagents | Key Conditions | Yield (%) | Reference |

| From Amine | 1-Adamantylamine | Phenyl isothiocyanate | Toluene, 110°C, 3h | 80 | [8] |

| From Amine | Adamantyl amine | 1. CS₂, Et₃N2. Boc₂O, DMAP | 1. Ethanol, RT, 30 min2. 0°C to RT, 1h | 80-92 | [1] |

| From Halide | Adamantyl bromide | KSCN | DMF | Varies | [9] |

| From Amine | 1-Adamantylamine | Thiophosgene, CaCO₃ | Varies | Varies | [6] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Isothiocyanatoadamantane from 1-Adamantylamine and Phenyl Isothiocyanate [8]

-

Dissolve 10.57 g (0.07 mol) of adamantan-1-amine in 150 mL of toluene.

-

Add 7.84 g (0.058 mol) of phenyl isothiocyanate to the solution.

-

Heat the reaction mixture at 110°C for 3 hours.

-

After the reaction is complete, distill off the solvent under reduced pressure.

-

Recrystallize the residue from ethanol to yield 1-isothiocyanatoadamantane.

-

Expected yield: ~11.0 g (80%); Melting point: 167-169°C.

Protocol 2: Two-Step Synthesis of Adamantyl Isothiocyanates from Adamantyl Amines [1]

-

To a mixture of the corresponding adamantyl amine (4-8 mmol) in 6-12 mL of ethanol, add carbon disulfide (40-80 mmol) and triethylamine (4-8 mmol).

-

Stir the mixture for 30 minutes at room temperature.

-

Cool the reaction mixture to 0°C.

-

Add di-tert-butyl dicarbonate (Boc₂O, 4-8 mmol) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.01-0.02 g).

-

Stir the mixture for 1 hour at room temperature.

-

Remove the solvent by distillation.

-

Purify the residue by crystallization from ethanol (for solid compounds) or by column chromatography (for liquid compounds).

Biological Activity and Therapeutic Potential

The primary therapeutic potential of adamantane thiocyanate derivatives lies in their anti-cancer activity. These compounds have been shown to be particularly effective against cancer cells harboring mutant p53.

Anti-Cancer Activity

Adamantyl isothiocyanates have demonstrated dose-dependent inhibition of proliferation in various cancer cell lines. The length of the alkyl chain connecting the adamantane moiety to the isothiocyanate group has been identified as a crucial determinant of their inhibitory potency.[1]

Quantitative Biological Data

| Compound | Cell Line | p53 Status | IC₅₀ (µM) | Exposure Time (h) | Reference |

| Ad-ITC 3 | MDA-MB-231 | R280K | 24-48 | 24 | [1] |

| Ad-ITC 5 | MDA-MB-231 | R280K | 24-48 | 24 | [1] |

| Ad-ITC 6 | MDA-MB-231 | R280K | 12-24 | 24 | [1] |

| Ad-ITC 3 | MDA-MB-468 | R273H | >48 | 24 | [1] |

| Ad-ITC 5 | MDA-MB-468 | R273H | 24-48 | 24 | [1] |

| Ad-ITC 6 | MDA-MB-468 | R273H | 12-24 | 24 | [1] |

| Ad-ISeC 14 | MDA-MB-231 | R280K | 6-12 | 24 | [1] |

| Ad-ISeC 14 | MDA-MB-468 | R273H | 6-12 | 24 | [1] |

Ad-ITC 3: 1-(isothiocyanatomethyl)adamantane; Ad-ITC 5: 1-(2-isothiocyanatoethyl)adamantane; Ad-ITC 6: 1-(3-isothiocyanatopropyl)adamantane; Ad-ISeC 14: 1-isoselenocyanato-2-(adamantan-1-yl)ethane.

Mechanism of Action: Rescuing Mutant p53

The tumor suppressor protein p53 is mutated in over half of all human cancers, leading to loss of its normal function and, in some cases, a gain of oncogenic functions. Adamantyl isothiocyanates have been shown to act as "mutant p53 rescuing agents," restoring the wild-type conformation and function to certain p53 mutants.[1]

This reactivation of mutant p53 leads to the upregulation of canonical wild-type p53 target genes, such as p21 and NOXA, which are involved in cell cycle arrest and apoptosis, respectively. Furthermore, treatment with adamantyl isothiocyanates has been shown to lead to the phosphorylation of Ataxia-Telangiectasia Mutated (ATM), a key protein kinase that signals DNA damage and activates downstream cellular responses.[1] This cascade of events ultimately results in the induction of apoptosis in cancer cells.[1]

Caption: Signaling pathway of adamantane thiocyanates in rescuing mutant p53 function.

Experimental Protocols for Biological Assays

Cell Viability/Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the adamantane thiocyanate derivatives and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with the adamantane thiocyanate derivatives at their respective IC₅₀ concentrations for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blotting for p53 Pathway Proteins

-

Protein Extraction: Treat cells with the compounds, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics and Drug Development Considerations

The adamantane moiety is known to improve the pharmacokinetic profile of drugs by increasing their lipophilicity and metabolic stability.[1] This is attributed to the rigid, cage-like structure of adamantane, which can shield the rest of the molecule from metabolic enzymes.[10]

ADME Properties

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for adamantane thiocyanate derivatives are not extensively published, the general properties of adamantane-containing drugs suggest a favorable profile. For example, amantadine and rimantadine, both adamantane derivatives, exhibit long elimination half-lives in humans (24-60 hours).[1] The adamantyl group is relatively inert to metabolic transformation.[1]

Pharmacokinetic Parameters (General for Adamantane Derivatives)

| Parameter | Observation | Implication for Drug Development | Reference |

| Lipophilicity | High | Enhanced membrane permeability and absorption | [1] |

| Metabolic Stability | High | Increased half-life and reduced clearance | [1] |

| Volume of Distribution | Large | Wide distribution in tissues | [1] |

| Protein Binding | Variable | Can influence free drug concentration | [1] |

Experimental and Logical Workflow

The discovery and development of adamantane thiocyanate derivatives as potential therapeutic agents follow a logical workflow from chemical synthesis to biological evaluation.

Caption: A generalized workflow for the synthesis and biological evaluation of adamantane thiocyanate derivatives.

Conclusion

Adamantane thiocyanate derivatives represent a promising class of compounds with significant potential for the development of novel anti-cancer therapeutics. Their unique mechanism of action, involving the rescue of mutant p53 function, addresses a critical challenge in oncology. The favorable pharmacokinetic properties imparted by the adamantane scaffold further enhance their drug-like characteristics. This technical guide has provided a comprehensive overview of their discovery, synthesis, and biological activity, offering a valuable resource for researchers and drug development professionals. Further exploration of the structure-activity relationships, optimization of ADME properties, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of this intriguing class of molecules.

References

- 1. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Synthesis of virostatically acting N[adamantyl-(1)]-carbonic acid amides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1-ADAMANTYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Theoretical Underpinnings of 1-(Thiocyanatomethyl)adamantane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Thiocyanatomethyl)adamantane is a unique molecule that merges the bulky, lipophilic adamantane cage with the versatile thiocyanate functional group. This combination suggests potential applications in medicinal chemistry and materials science, leveraging the pharmacokinetic advantages of the adamantane scaffold with the reactivity of the thiocyanate moiety. This technical whitepaper provides a detailed overview of the theoretical studies concerning 1-(thiocyanatomethyl)adamantane and its close analogs. It delves into its synthesis, molecular properties, and offers detailed experimental protocols. By amalgamating data from computational studies on adamantane derivatives and the theoretical analysis of the thiocyanate group, this guide aims to provide a foundational understanding for researchers and professionals in drug development.

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its high lipophilicity and metabolic stability can enhance the pharmacokinetic profiles of drug candidates. When functionalized, the adamantane moiety can serve as a robust anchor for various pharmacophores. The thiocyanate group (-SCN), on the other hand, is a versatile functional group known for its diverse reactivity and as a precursor to isothiocyanates, which exhibit a wide range of biological activities, including anticancer properties.

The amalgamation of these two moieties in 1-(thiocyanatomethyl)adamantane presents a molecule of considerable interest. While dedicated theoretical studies on this specific compound are not extensively available, a comprehensive understanding can be constructed by examining computational and experimental data from closely related adamantane derivatives and the fundamental principles governing the thiocyanate group. This whitepaper synthesizes this information to provide a thorough theoretical and practical guide.

Synthesis and Experimental Protocols

The synthesis of adamantane derivatives containing a thiocyanate or isothiocyanate group typically involves nucleophilic substitution reactions or the reaction of an amine with a thiocarbonyl source.

General Synthesis of Adamantyl Isothiocyanates

A common route to adamantyl isothiocyanates involves a two-step reaction from the corresponding adamantyl amine. The amine is first reacted with carbon disulfide in the presence of a base like triethylamine to form a dithiocarbamate salt. This intermediate is then treated with a desulfurizing agent, such as di-tert-butyl dicarbonate (Boc₂O) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP), to yield the isothiocyanate.

Detailed Experimental Protocol for a Representative Adamantyl Isothiocyanate

The following protocol is adapted from the synthesis of 1-isothiocyanatoadamantane:

-

To a solution of 1-aminoadamantane (1.0 equivalent) in ethanol, add triethylamine (1.2 equivalents) and carbon disulfide (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).

-

Allow the reaction to stir at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from ethanol or by column chromatography on silica gel.

Theoretical and Computational Insights

Due to the lack of direct computational studies on 1-(thiocyanatomethyl)adamantane, this section will infer its properties from density functional theory (DFT) studies on related adamantane derivatives and the known characteristics of the thiocyanate group.

Molecular Structure and Geometry

The adamantane cage is a highly symmetric and rigid structure. DFT calculations on various adamantane derivatives consistently show that the C-C bond lengths within the cage are approximately 1.53-1.54 Å, and the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°. The introduction of the -CH₂SCN group at the 1-position is not expected to significantly distort the adamantane cage.

The thiocyanate group is linear, with the R-S-C≡N linkage. In organic thiocyanates, the C-S bond length is typically around 1.76 pm, and the C≡N triple bond is about 1.16 pm. The C-S-C bond angle is generally around 100°.

Table 1: Predicted Geometrical Parameters for 1-(Thiocyanatomethyl)adamantane

| Parameter | Predicted Value |

| Adamantane C-C Bond Length | ~ 1.54 Å |

| Adamantane C-H Bond Length | ~ 1.10 Å |

| C(adamantyl)-CH₂ Bond Length | ~ 1.53 Å |

| CH₂-S Bond Length | ~ 1.82 Å |

| S-C(N) Bond Length | ~ 1.76 Å |

| C≡N Bond Length | ~ 1.16 Å |

| C(adamantyl)-C-S Bond Angle | ~ 109.5° |

| C-S-C Bond Angle | ~ 100° |

| S-C≡N Bond Angle | ~ 180° |

Vibrational Analysis (IR and Raman Spectroscopy)

The vibrational spectrum of 1-(thiocyanatomethyl)adamantane can be predicted by considering the characteristic vibrations of the adamantane cage and the thiocyanate group.

-

Adamantane Vibrations: The adamantane moiety will exhibit a complex series of C-H stretching vibrations in the 2850-3000 cm⁻¹ region and various C-C stretching and bending modes at lower frequencies.

-

Thiocyanate Vibrations: The thiocyanate group has several characteristic vibrational modes. The most prominent is the strong C≡N stretching vibration, which typically appears in the infrared spectrum between 2130 and 2160 cm⁻¹. The C-S stretching vibration is weaker and appears in the 650-750 cm⁻¹ region.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Adamantane | C-H stretch | 2850 - 3000 |

| Adamantane | C-C stretch/bend | < 1500 |

| Thiocyanate | C≡N stretch | 2130 - 2160 |

| Thiocyanate | C-S stretch | 650 - 750 |

Electronic Properties

The electronic properties of 1-(thiocyanatomethyl)adamantane are influenced by the electron-donating adamantyl group and the electron-withdrawing thiocyanate group.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the adamantane cage and the sulfur atom of the thiocyanate group, reflecting their electron-rich nature. The Lowest Unoccupied Molecular Orbital (LUMO) will likely be centered on the π* orbital of the C≡N triple bond of the thiocyanate group, indicating its electrophilic character. The HOMO-LUMO gap will determine the molecule's kinetic stability and reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP surface would likely show a region of negative electrostatic potential around the nitrogen atom of the thiocyanate group, indicating its susceptibility to electrophilic attack. The adamantane cage would exhibit a largely non-polar surface, contributing to the molecule's lipophilicity.

Mandatory Visualizations

Synthesis Pathway

Caption: Synthesis pathway for a representative adamantyl isothiocyanate.

Conclusion

While direct theoretical investigations on 1-(thiocyanatomethyl)adamantane are sparse, a robust theoretical framework can be constructed by leveraging computational data from analogous adamantane derivatives and the well-established properties of the thiocyanate functional group. This whitepaper provides a comprehensive overview of its likely structural, vibrational, and electronic characteristics, alongside practical synthetic protocols. The unique combination of the bulky, lipophilic adamantane core and the reactive thiocyanate moiety makes 1-(thiocyanatomethyl)adamantane a promising candidate for further exploration in drug discovery and materials science. The theoretical insights presented herein offer a valuable starting point for future experimental and computational research on this intriguing molecule.

An In-depth Technical Guide on the Potential Biological Activities of Adamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

The unique tricyclic cage-like structure of adamantane has captured the attention of medicinal chemists for decades. Its inherent lipophilicity, rigidity, and synthetic accessibility have made it a valuable scaffold in drug design, leading to the development of several clinically successful drugs. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by adamantane-containing compounds, presenting key quantitative data, detailed experimental methodologies, and insights into the underlying signaling pathways.

Antiviral Activity

Adamantane derivatives were among the first antiviral drugs developed and continue to be a source of inspiration for new antiviral agents. Their primary mechanism of action against influenza A virus involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.

Quantitative Data: Antiviral Activity of Adamantane Derivatives

| Compound | Virus Strain | Activity (IC₅₀/EC₅₀) | Reference Assay |

| Amantadine | Influenza A (subtypes H1N1, H3N2, HSW1N1) | 0.2 - 0.4 µg/mL (IC₅₀) | Plaque Reduction Assay |

| Rimantadine | Influenza A (subtypes H1N1, H3N2, HSW1N1) | 0.2 - 0.4 µg/mL (IC₅₀) | Plaque Reduction Assay |

| (R)-10 (enol ester derivative) | Influenza A/IIV-Orenburg/29-L/2016(H1N1)pdm09 (rimantadine-resistant) | 7.7 µM (IC₅₀) | Plaque Reduction Assay |

| (4R,6S)-9a (bromo-derivative) | Influenza A/California/7/2009(H1N1)pdm09 (rimantadine-resistant) | 11.3 µM (IC₅₀) | Plaque Reduction Assay |

| 3F4 (aminoadamantane derivative) | SARS-CoV-2 | 0.32 µM (IC₅₀) | In vitro antiviral assay |

| 3F5 (aminoadamantane derivative) | SARS-CoV-2 | 0.44 µM (IC₅₀) | In vitro antiviral assay |

| N-(adamantan-1-yl)isonicotinamide | Vaccinia virus | SI = 115 | In vitro antiviral assay |

| Adamantane Derivative 2 | Vaccinia virus | 0.133 µM (IC₅₀) | In vitro antiviral assay |

| Adamantane Derivative 4 | Vaccinia virus | < 0.515 µM (IC₅₀) | In vitro antiviral assay |

Experimental Protocol: Plaque Reduction Assay for Influenza Virus

This assay is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Influenza virus stock

-

Adamantane compound to be tested

-

Avicel or Agarose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10⁵ cells/mL and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.

-

Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

-

Infection: Wash the MDCK cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and add an overlay medium (containing Avicel or low-melting-point agarose) with varying concentrations of the adamantane compound.

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until visible plaques are formed.

-

Plaque Visualization: Fix the cells with 10% formalin and stain with 0.5% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

-

Data Analysis: Count the number of plaques in each well. The IC₅₀ value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound).

Signaling Pathway: Influenza A M2 Proton Channel Blockade

The antiviral activity of amantadine and its derivatives against influenza A is primarily mediated by blocking the M2 proton channel. This channel is essential for the uncoating of the virus within the host cell's endosome.

Caption: Influenza A M2 proton channel blockade by adamantane compounds.

Neuroprotective and Anti-Parkinsonian Activity

Adamantane derivatives, most notably memantine and amantadine, have significant effects on the central nervous system and are used in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's diseases. Their mechanisms involve the modulation of glutamatergic and dopaminergic systems.

Quantitative Data: Neurological Activity of Adamantane Derivatives

| Compound | Target | Activity (Kᵢ/IC₅₀) | Reference Assay |

| Memantine | NMDA Receptor | ~1 µM (Kᵢ for ³H(+)-MK-801 binding) | Radioligand Binding Assay |

| Memantine | Extrasynaptic NMDA Receptors | ~22 nM (IC₅₀) | Electrophysiology |

| Amantadine | NMDA Receptor (PCP binding site) | 10 µM (Kᵢ) | Radioligand Binding Assay |

| Amantadine | NMDA Receptor | ~35 µM (IC₅₀) | Electrophysiology |

Experimental Protocol: NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.

Materials:

-

Rat brain cortex membranes (source of NMDA receptors)

-

[³H]MK-801 (radioligand)

-

Memantine or Amantadine (test compound)

-

Tris-HCl buffer

-

Glutamate and Glycine (co-agonists)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain cortex in Tris-HCl buffer and centrifuge to obtain a crude membrane pellet. Resuspend the pellet in fresh buffer.

-

Binding Reaction: In a reaction tube, combine the brain membranes, [³H]MK-801, glutamate, glycine, and varying concentrations of the adamantane test compound.

-

Incubation: Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]MK-801 (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway: Memantine's Modulation of NMDA Receptor Activity

Memantine acts as an uncompetitive, low-affinity antagonist of the NMDA receptor. Under conditions of excessive glutamate release, as hypothesized in Alzheimer's disease, memantine blocks the channel, preventing excitotoxic calcium influx.

Caption: Memantine's neuroprotective mechanism via NMDA receptor blockade.

Signaling Pathway: Amantadine's Dual Action in Parkinson's Disease

Amantadine's efficacy in Parkinson's disease is attributed to a dual mechanism: increasing dopamine release and non-competitively antagonizing NMDA receptors.

Caption: Dual mechanism of amantadine in Parkinson's disease.

Anti-diabetic Activity

Certain adamantane derivatives, namely vildagliptin and saxagliptin, are potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, these drugs enhance the action of incretins, leading to improved glycemic control.

Quantitative Data: DPP-4 Inhibition by Adamantane Derivatives

| Compound | Target | Activity (IC₅₀) | Reference Assay |

| Vildagliptin | DPP-4 | 62 nM | Enzymatic Assay |

| Saxagliptin | DPP-4 | 50 nM | Enzymatic Assay |

Experimental Protocol: DPP-IV Inhibition Assay

This fluorometric assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 substrate (e.g., Gly-Pro-AMC)

-

Vildagliptin or Saxagliptin (test compound)

-

Assay buffer (e.g., Tris-HCl)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of the DPP-4 enzyme, substrate, and serial dilutions of the test compound in the assay buffer.

-

Reaction Setup: In the wells of the microplate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme.

-

Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the DPP-4 substrate to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The fluorescence is proportional to the amount of cleaved substrate.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC₅₀ value is the concentration that causes 50% inhibition of the DPP-4 activity.

Signaling Pathway: DPP-4 Inhibition for Glycemic Control

Vildagliptin and saxagliptin inhibit DPP-4, leading to increased levels of active GLP-1. GLP-1 then stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.

Caption: Mechanism of action of adamantane-based DPP-4 inhibitors.

Anti-Cancer Activity

A growing body of research highlights the potential of adamantane derivatives as anti-cancer agents. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, often through the modulation of key signaling pathways.

Quantitative Data: Anti-Cancer Activity of Adamantane Derivatives

| Compound | Cell Line | Activity (IC₅₀) | Reference Assay |

| Adaphostin | Human ovarian cancer (IGROV-1) | 0.21 ± 0.06 µM | MTT Assay |

| 2,2-bis(4-aminophenyl)adamantane | Colon cancer (KM-12) | 0.01 µM | MTT Assay |

| 2,2-bis(4-aminophenyl)adamantane | CNS cancer (SF-295) | 0.059 µM | MTT Assay |

| 2,2-bis(4-aminophenyl)adamantane | Breast cancer (NCI/ADR-RES) | 0.079 µM | MTT Assay |

| Adamantane-isothiourea derivative 5 | Hepatocellular carcinoma (Hep-G2) | 7.70 µM | MTT Assay |

| Adamantane-isothiourea derivative 6 | Hepatocellular carcinoma (Hep-G2) | 3.86 µM | MTT Assay |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Adamantane compound to be tested

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the adamantane compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathway: TLR4/MyD88/NF-κB Inhibition in Cancer

Some adamantane derivatives exert their anti-cancer and anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is implicated in inflammation-driven cancers.

Caption: Inhibition of the TLR4 signaling pathway by adamantane derivatives.

Antimicrobial Activity

The adamantane scaffold has been incorporated into various molecules to generate compounds with significant antibacterial and antifungal properties.

Quantitative Data: Antimicrobial Activity of Adamantane Derivatives

| Compound | Microorganism | Activity (MIC) |

| Derivative 9 | S. epidermidis ATCC 12228 | 62.5 µg/mL |

| Derivative 5 | C. albicans ATCC 10231 | 62.5 µg/mL |

| Adamantane-isothiourea 1 | S. aureus ATCC 6571 | 15.6 µg/mL |

| Adamantane-isothiourea 1 | B. subtilis ATCC 5256 | 7.8 µg/mL |

| Adamantane-isothiourea 2 | E. coli ATCC 8726 | 31.2 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

Bacterial or fungal strain

-

Mueller-Hinton broth or agar

-

Adamantane compound to be tested

-

96-well microtiter plate or petri dishes

-

Spectrophotometer or microplate reader

Procedure (Broth Microdilution):

-

Compound Dilution: Prepare serial twofold dilutions of the adamantane compound in Mueller-Hinton broth in a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible growth of the microorganism is observed.

Anti-inflammatory Activity

Adamantane derivatives have also demonstrated promising anti-inflammatory properties in various preclinical models.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar or Sprague-Dawley rats

-

Carrageenan solution (1% w/v in saline)

-

Adamantane compound to be tested

-

Plethysmometer

Procedure:

-

Animal Grouping: Divide the rats into control and treatment groups.

-

Compound Administration: Administer the adamantane compound (or vehicle for the control group) orally or intraperitoneally.

-

Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Conclusion

The adamantane scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the design of novel therapeutic agents with a wide spectrum of biological activities. The data and protocols presented in this guide underscore the significant potential of adamantane compounds in antiviral, neuroprotective, anti-diabetic, anti-cancer, antimicrobial, and anti-inflammatory applications. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of new and improved adamantane-based drugs to address unmet medical needs.

The Adamantane Scaffold: A Launchpad for Thiocyanate Reactivity in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, with its rigid, lipophilic, and three-dimensional cage structure, has proven to be a valuable pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly enhance pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). When functionalized with a thiocyanate (-SCN) or isothiocyanate (-NCS) group, the adamantane scaffold gives rise to a class of compounds with unique reactivity and promising therapeutic potential, particularly in the field of oncology. This technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of thiocyanate-functionalized adamantanes, with a focus on their role as anticancer agents.

Synthesis of Adamantyl (Iso)thiocyanates

The preparation of adamantyl isothiocyanates is the gateway to a diverse range of derivatives. Several synthetic strategies have been developed, primarily starting from adamantyl amines or halides.

From Adamantyl Amines

A common and versatile method involves the reaction of adamantyl amines with a thiocarbonyl transfer reagent.

General Experimental Protocol: Reaction with Phenyl Isothiocyanate [1][2]

A solution of the corresponding adamantyl amine (1.0 eq.) in p-xylene is treated with phenyl isothiocyanate (1.0-2.0 eq.). The reaction mixture is heated to reflux for 3 hours. After cooling, concentrated hydrochloric acid is added, and the mixture is stirred for an additional hour. The resulting precipitate (anilinium chloride) is removed by filtration. The filtrate is concentrated under reduced pressure, and the crude adamantyl isothiocyanate is purified by crystallization or column chromatography. This method proceeds via a functional group metathesis mechanism.[2][3]

General Experimental Protocol: Reaction with Carbon Disulfide [4]

To a solution of the adamantyl amine (1.0 eq.) in ethanol, triethylamine (1.0 eq.) and carbon disulfide (1.0-2.0 eq.) are added. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0°C, and di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The mixture is stirred for 1 hour at room temperature. The solvent is removed in vacuo, and the residue is purified by crystallization or column chromatography to yield the adamantyl isothiocyanate.

From Adamantyl Halides

Alternatively, adamantyl isothiocyanates can be synthesized via nucleophilic substitution of adamantyl halides with a thiocyanate salt.

General Experimental Protocol: Reaction of Adamantyl Acetic Acid Chloride with Sodium Thiocyanate [4]

Adamantyl acetic acid chloride is treated with sodium thiocyanate in a suitable solvent to yield the corresponding adamantyl acetyl isothiocyanate.

Table 1: Synthesis of Selected Adamantyl Isothiocyanates

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 1-Aminoadamantane | Phenyl isothiocyanate, p-xylene, reflux, 3h | 1-Adamantyl isothiocyanate | 47 | [3] |

| 1-Aminoadamantane | CS₂, Et₃N, EtOH, RT; then Boc₂O, DMAP, 0°C to RT | 1-Adamantyl isothiocyanate | Not specified | [4] |

| Adamantyl acetic acid chloride | NaSCN | Adamantyl acetyl isothiocyanate | Not specified | [4] |

| 1-Amino-3,5-dimethyladamantane | Phenyl isothiocyanate, DMF, RT, overnight | 1-Isothiocyanato-3,5-dimethyladamantane | 12 | [1] |

Synthesis Workflow

Caption: Synthetic routes to adamantyl isothiocyanates.

Reactivity of the Adamantyl Isothiocyanate Group

The isothiocyanate group is a versatile functional handle that undergoes a variety of chemical transformations. The bulky adamantyl group can influence the reactivity and selectivity of these reactions.

Nucleophilic Addition

The most common reaction of isothiocyanates is nucleophilic addition to the electrophilic carbon atom of the -N=C=S group. This reaction is the foundation for the synthesis of a wide array of biologically active molecules.

The reaction of adamantyl isothiocyanates with primary or secondary amines readily affords N,N'-disubstituted thioureas. These compounds have garnered significant attention as potential therapeutic agents.[5]

General Experimental Protocol for Thiourea Synthesis

To a solution of adamantyl isothiocyanate (1.0 eq.) in a suitable solvent such as ethanol or tetrahydrofuran, the corresponding amine (1.0-1.2 eq.) is added. The reaction mixture is stirred at room temperature or heated to reflux until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the resulting thiourea is purified by crystallization or column chromatography.

Table 2: Synthesis of Adamantyl Thiourea Derivatives

| Adamantyl Isothiocyanate | Amine | Product | Reference |

| 1-Adamantyl isothiocyanate | Pyrrolidine | N-(1-Adamantyl)-N',N'-diethylenethiourea | [5] |

| 1-Adamantyl isothiocyanate | Piperidine | N-(1-Adamantyl)-N',N'-pentamethylenethiourea | [5] |

| 1-Adamantyl isothiocyanate | 4-Hydroxypiperidine | N-(1-Adamantyl)-N'-(4-hydroxypiperidinyl)thiourea | [5] |

Reaction with hydrazine derivatives yields thiosemicarbazides, which are important precursors for the synthesis of various heterocyclic compounds and have shown a broad spectrum of biological activities.

Cycloaddition Reactions

While the isothiocyanate group can participate in cycloaddition reactions, there is a lack of specific examples in the literature for adamantyl isothiocyanates. However, based on the general reactivity of isothiocyanates, [3+2] cycloadditions with 1,3-dipoles such as azides are expected to form five-membered heterocyclic rings. This remains an area for future exploration.

Other Reactions

The reactivity of the thiocyanate group extends beyond nucleophilic additions and cycloadditions. While not extensively documented for adamantyl derivatives, reactions such as reduction to isonitriles or amines, and electrophilic attack at the sulfur atom are known for other isothiocyanates and represent potential avenues for the derivatization of the adamantane scaffold.

Reactivity Overview

References

- 1. researchgate.net [researchgate.net]

- 2. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 4. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enolate-Azide [3 + 2]-Cycloaddition Reaction Suitable for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for Adamantane, 1-thiocyanatomethyl-

Application Note

This document provides a detailed, step-by-step protocol for the synthesis of Adamantane, 1-thiocyanatomethyl-, a valuable intermediate for drug development and materials science. The adamantane cage imparts unique properties such as high lipophilicity and rigidity, making its derivatives of great interest to researchers. This protocol outlines the nucleophilic substitution reaction between 1-(bromomethyl)adamantane and potassium thiocyanate. The procedure is designed for research scientists in organic and medicinal chemistry and includes reagent details, reaction conditions, purification methods, and expected outcomes.

Experimental Protocol

The synthesis of Adamantane, 1-thiocyanatomethyl- is achieved through a nucleophilic substitution reaction. The bromide in 1-(bromomethyl)adamantane is displaced by the thiocyanate anion.

Reaction Scheme:

(Image of the chemical reaction showing 1-(bromomethyl)adamantane reacting with KSCN to yield Adamantane, 1-thiocyanatomethyl- and KBr)

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents | Supplier Example |

| 1-(Bromomethyl)adamantane | 229.16 | 2.29 g | 1.0 | Sigma-Aldrich |

| Potassium Thiocyanate (KSCN) | 97.18 | 1.46 g | 1.5 | Thermo Fisher Scientific |

| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - | Merck |

| Diethyl Ether (Et₂O) | 74.12 | 200 mL | - | VWR |

| Deionized Water (H₂O) | 18.02 | 250 mL | - | In-house |

| Brine (saturated NaCl solution) | - | 50 mL | - | In-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Alfa Aesar |

| Silica Gel (for column chromatography) | - | ~50 g | - | SiliCycle |

| Hexane (for chromatography) | 86.18 | As needed | - | Honeywell |

| Ethyl Acetate (for chromatography) | 88.11 | As needed | - | Honeywell |

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, Erlenmeyer flasks, and graduated cylinders

-

TLC plates and developing chamber

Procedure:

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-(bromomethyl)adamantane (2.29 g, 10.0 mmol).

-

Add anhydrous N,N-dimethylformamide (50 mL) to dissolve the starting material.

-

Add potassium thiocyanate (1.46 g, 15.0 mmol, 1.5 eq).

-

Attach a reflux condenser to the flask.

-

-

Reaction Execution:

-

Heat the reaction mixture to 70°C using a heating mantle or oil bath.

-

Stir the mixture vigorously at this temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (1-(bromomethyl)adamantane) should show a higher Rf value than the more polar product.

-

-

Work-up and Extraction:

-

Once the reaction is complete (disappearance of the starting material by TLC), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a 500 mL separatory funnel containing 250 mL of deionized water.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic layers in the separatory funnel.

-

Wash the combined organic phase with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Pack the column with silica gel slurried in hexane.

-

Load the crude product onto the column.

-

Elute with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate).

-

Collect the fractions containing the pure product (identified by TLC).

-

Combine the pure fractions and remove the solvent using a rotary evaporator to yield Adamantane, 1-thiocyanatomethyl- as a white solid.

-

Expected Yield: 75-85%

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Adamantane, 1-thiocyanatomethyl-.

Application Notes and Protocols: 1-(Thiocyanatomethyl)adamantane in Antiviral Drug Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have historically played a significant role in antiviral drug discovery, with compounds like amantadine and rimantadine being early examples of effective agents against influenza A virus.[1][2] The rigid, lipophilic adamantane cage is a valuable pharmacophore that can enhance the pharmacological properties of a molecule.[3] Concurrently, the thiocyanate (-SCN) moiety and its oxidation product, hypothiocyanite (OSCN⁻), have demonstrated broad-spectrum antimicrobial and antiviral activities, including against influenza viruses.[4] The combination of these two pharmacophores in 1-(thiocyanatomethyl)adamantane presents a compelling case for investigation as a novel antiviral agent.

These application notes provide a framework for the synthesis, in vitro evaluation, and characterization of the antiviral potential of 1-(thiocyanatomethyl)adamantane. While specific experimental data for this compound is not yet prevalent in published literature, the protocols and methodologies outlined below are based on established techniques for evaluating adamantane and thiocyanate-containing compounds.

Proposed Synthesis of 1-(Thiocyanatomethyl)adamantane

A plausible synthetic route to 1-(thiocyanatomethyl)adamantane involves the nucleophilic substitution of a haloalkane with a thiocyanate salt. A general protocol based on known reactions of adamantane derivatives is proposed below.[5]

Protocol 1: Synthesis of 1-(Thiocyanatomethyl)adamantane

Materials:

-

1-(Bromomethyl)adamantane or 1-(chloromethyl)adamantane

-

Potassium thiocyanate (KSCN) or sodium thiocyanate (NaSCN)

-

Dimethylformamide (DMF) or acetone

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(halomethyl)adamantane in a suitable solvent such as DMF or acetone in a round-bottom flask.

-

Add an excess (e.g., 1.5 equivalents) of potassium thiocyanate to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1-(thiocyanatomethyl)adamantane.

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Adamantyl isothiocyanates as mutant p53 rescuing agents and their structure-activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-Thiocyanatomethyl-adamantane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique physicochemical properties, including high thermal stability, chemical inertness, and a well-defined three-dimensional structure, make it an attractive building block for the design of novel therapeutic agents and functional materials. The incorporation of an adamantane moiety can significantly enhance the pharmacological profile of a drug candidate by improving its metabolic stability, modulating its lipophilicity, and facilitating its transport across biological membranes.

This document provides detailed application notes and experimental protocols for the use of 1-thiocyanatomethyl-adamantane as a versatile building block in organic synthesis, with a particular focus on the preparation of adamantane-functionalized heterocyclic compounds, which are of significant interest in drug discovery.

Synthetic Applications of 1-Thiocyanatomethyl-adamantane

1-Thiocyanatomethyl-adamantane serves as a valuable precursor for the synthesis of various sulfur and nitrogen-containing adamantane derivatives. A primary application lies in its conversion to adamantane-1-methanethioamide, a key intermediate for the renowned Hantzsch thiazole synthesis. This pathway allows for the introduction of the bulky and lipophilic adamantylmethyl group onto the 2-position of a thiazole ring, a common pharmacophore in many biologically active molecules.

Workflow for the Synthesis of 2-(Adamantan-1-ylmethyl)-4-arylthiazoles

Application Notes and Protocols for In Vitro Bioactivity Testing of Adamantane, 1-thiocyanatomethyl-

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vitro assays to determine the bioactivity of the novel compound, Adamantane, 1-thiocyanatomethyl-. The protocols outlined below are based on the known biological activities of adamantane derivatives and organic thiocyanates, which include potential antimicrobial, antiviral, and anticancer effects.[1][2][3][4][5]

Introduction

Adamantane, a rigid and lipophilic cage-like hydrocarbon, and its derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[1][2][6] The incorporation of an adamantane moiety can enhance the lipophilicity of a compound, potentially improving its bioavailability and therapeutic efficacy.[1][2] Organic thiocyanates are also a class of compounds known for their diverse bioactivities, including antimicrobial and antitumor effects.[3][5]

The compound of interest, Adamantane, 1-thiocyanatomethyl-, combines these two pharmacophores. This document outlines a strategic in vitro testing cascade to elucidate its potential biological activities.

Proposed Experimental Workflow

A tiered screening approach is recommended to efficiently assess the bioactivity of Adamantane, 1-thiocyanatomethyl-. The workflow begins with preliminary cytotoxicity screening, followed by more specific antimicrobial and anticancer assays.

Caption: Proposed experimental workflow for testing the bioactivity of Adamantane, 1-thiocyanatomethyl-.

Data Presentation

Quantitative data from the proposed assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Cytotoxicity Data (IC50 Values)

| Cell Line | Adamantane, 1-thiocyanatomethyl- (µM) | Positive Control (e.g., Doxorubicin) (µM) |

| Normal Fibroblast (e.g., L929) | ||

| Cancer Cell Line 1 (e.g., A549) | ||

| Cancer Cell Line 2 (e.g., HeLa) | ||

| Cancer Cell Line 3 (e.g., T47D) |

Table 2: Antimicrobial Activity (MIC, MBC/MFC in µg/mL)

| Microorganism | MIC | MBC/MFC | Positive Control (e.g., Gentamicin/Fluconazole) MIC |

| Staphylococcus aureus | |||

| Escherichia coli | |||

| Pseudomonas aeruginosa | |||

| Candida albicans |

Table 3: Anticancer Activity

| Assay | Cancer Cell Line | Parameter Measured | Result for Adamantane, 1-thiocyanatomethyl- |

| Antiproliferative (GI50) | A549 | 50% Growth Inhibition (µM) | |

| Apoptosis | A549 | % Apoptotic Cells (at specified concentration) | |

| Cell Cycle Analysis | A549 | % Cells in G1, S, G2/M phases (at specified conc.) |

Experimental Protocols

Preliminary Cytotoxicity Screening: MTT Assay

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Adamantane, 1-thiocyanatomethyl- (dissolved in DMSO)

-

Mammalian cell lines (e.g., L929, A549, HeLa, T47D)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of Adamantane, 1-thiocyanatomethyl- in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin).

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

-

Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

-

Adamantane, 1-thiocyanatomethyl- (dissolved in DMSO)

-

96-well microplates

-

Bacterial/fungal inoculums standardized to 0.5 McFarland

-

Positive controls (e.g., Gentamicin for bacteria, Fluconazole for fungi)

-

Resazurin solution (for viability indication)

Protocol for MIC:

-

Add 100 µL of broth to each well of a 96-well plate.

-

Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions.

-

Add 10 µL of the standardized microbial inoculum to each well.

-

Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi).

-

The MIC is the lowest concentration of the compound that inhibits visible growth. A colorimetric indicator like resazurin can be added to aid visualization.

Protocol for MBC/MFC:

-

From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot and plate it on nutrient agar (bacteria) or Sabouraud dextrose agar (fungi).

-

Incubate the plates at 37°C for 24-48 hours.

-

The MBC/MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.

Anticancer Assays

This assay is used to determine cell density based on the measurement of cellular protein content.

Materials:

-

Cancer cell lines (e.g., A549)

-

Complete cell culture medium

-

Adamantane, 1-thiocyanatomethyl-

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well microplates

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

After incubation, fix the cells by adding cold TCA and incubate for 1 hour at 4°C.

-

Wash the plates with water and air dry.

-

Stain the cells with SRB solution for 10 minutes at room temperature.

-

Wash with 1% acetic acid to remove unbound dye and air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Read the absorbance at 510 nm.

-

Calculate the GI50 (concentration causing 50% growth inhibition).

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

Adamantane, 1-thiocyanatomethyl-

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Treat cells with the test compound at its GI50 concentration for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Add Annexin V-FITC and Propidium Iodide and incubate in the dark.

-

Analyze the cells by flow cytometry.

Caption: A simplified diagram of a potential apoptosis signaling pathway that may be induced by the test compound.

Conclusion

The provided protocols offer a structured approach to evaluate the in vitro bioactivity of Adamantane, 1-thiocyanatomethyl-. The initial cytotoxicity screening will guide the subsequent, more specific antimicrobial and anticancer assays. The systematic collection and presentation of data as outlined will facilitate a comprehensive understanding of the compound's biological potential. Further mechanistic studies may be warranted based on the initial findings.

References

- 1. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Organic Thiocyano (SCN) and Selenocyano (SeCN) Compounds, Their Chemical Transformations and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent progress of direct thiocyanation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and biological evaluation of adamantane-based aminophenols as a novel class of antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Adamantane Derivatives as Potential Influenza A Virus Inhibitors

Introduction

Adamantane and its derivatives have long been a cornerstone in the development of antiviral therapeutics, particularly against influenza A virus.[1][2][3][4][5] The prototypical adamantane antivirals, amantadine and rimantadine, were the first licensed drugs for the treatment and prophylaxis of influenza A infections.[3][6][7] Their mechanism of action involves the inhibition of the M2 ion channel, a crucial protein for the viral replication cycle.[1][2][8][9] This document provides a comprehensive overview of the application of adamantane derivatives as potential influenza A virus inhibitors, including their mechanism of action, quantitative data for representative compounds, and detailed experimental protocols for their evaluation.

Mechanism of Action: M2 Ion Channel Inhibition

The primary target of adamantane derivatives is the M2 protein of the influenza A virus, which functions as a proton-selective ion channel.[1][2][8][9] This channel is essential for two key stages of the viral life cycle:

-